Summary of the Application: 1,3-Dinitrobenzene (DNB) is a model neurotoxicant that selectively targets mitochondria in brainstem nuclei innervated by the eighth cranial nerve .
Methods of Application: Male F344 rats of different ages were exposed to 10 mg/kg DNB prior to mitochondrial isolation and histopathology experiments .
Results or Outcomes: This study found that brainstem mitochondria are 3 times more sensitive to DNB-induced oxidation than cortical mitochondria. Furthermore, lower levels of DNB cause signs of intoxication and vacuolation of the susceptible neuropil in aged animals, while neither is observed in DNB-exposed young rats .
Summary of the Application: 1,3-Dinitrobenzene can be used as a reactant to synthesize 2′,6′-dinitrobiphenyl-4-ol and 1-nitrodibenzofuran via copper-catalyzed regioselective cross-coupling reaction with 4-iodophenol and 2-iodophenol respectively .
Results or Outcomes: The outcomes of these reactions are the synthesis of 2′,6′-dinitrobiphenyl-4-ol and 1-nitrodibenzofuran .
Methods of Application: The reduction is carried out by reacting the dinitro compound with HX2S in an aqueous or alcoholic ammonia solution .
Results or Outcomes: The reduction leads to the selective reduction of one NOX2 group from a dinitro compound to an amine . The position of the substituents plays an important role in the progress of the reaction .
Summary of the Application: 1,3-Dinitrobenzene can be used in the preparation of other nitro compounds .
Methods of Application: Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Results or Outcomes: The outcomes of these reactions are the synthesis of various nitro compounds .
1,3-Dimethyl-2,4-dinitrobenzene is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and two methyl groups (-CH₃) attached to a benzene ring. Its molecular formula is C₈H₈N₂O₄, and it has a molecular weight of approximately 196.16 g/mol. This compound appears as a yellow crystalline solid at room temperature and is known for its stability under normal conditions but can be hazardous under certain circumstances, particularly when exposed to heat or strong oxidizers .
DMDNB is not widely studied, and no known biological activity or mechanism of action has been documented in scientific research.
Due to the presence of nitro groups, DMDNB is likely to be:
1,3-Dimethyl-2,4-dinitrobenzene exhibits notable biological activity, particularly concerning its toxicity. It can cause methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, which cannot effectively transport oxygen. Symptoms of exposure may include skin irritation, cyanosis (bluish discoloration due to lack of oxygen), and respiratory distress . Studies have shown that this compound is metabolized primarily through nitro reduction pathways in mammals, producing reactive intermediates that contribute to its toxic effects .
The synthesis of 1,3-dimethyl-2,4-dinitrobenzene typically involves the nitration of m-xylene. The process can be outlined as follows:
In industrial settings, continuous-flow reactors are often employed for better control over reaction conditions and improved safety.
1,3-Dimethyl-2,4-dinitrobenzene has several applications in various fields:
Research indicates that 1,3-dimethyl-2,4-dinitrobenzene interacts with biological systems primarily through metabolic pathways leading to the formation of reactive intermediates. These intermediates can induce oxidative stress and cellular damage. Studies have demonstrated that exposure can lead to significant health effects due to its ability to permeate biological membranes and cause methemoglobinemia .
Several compounds share structural similarities with 1,3-dimethyl-2,4-dinitrobenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1,3-Dinitrobenzene | Contains two nitro groups on a benzene ring | Used primarily as an intermediate in explosive synthesis |
| 2,4-Dinitrotoluene | Contains two nitro groups on a toluene ring | Commonly used in the manufacture of explosives |
| 2-Nitrotoluene | Contains one nitro group on a toluene ring | Less toxic than dinitrated compounds |
| 1-Methyl-2-nitrobenzene | Contains one methyl and one nitro group | Lower reactivity compared to dinitrated derivatives |
| 1,3-Dimethyl-4-nitrobenzene | Contains one methyl group and one nitro group | Exhibits different biological activity compared to dinitrated compounds |
The uniqueness of 1,3-dimethyl-2,4-dinitrobenzene lies in its specific arrangement of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds. Its dual nitro substitution pattern enhances its reactivity and toxicity profile relative to other derivatives.
The synthesis of 1,3-dimethyl-2,4-dinitrobenzene primarily involves the nitration of meta-xylene (m-xylene) through various traditional pathways [1]. The nitration process typically proceeds through electrophilic aromatic substitution reactions where nitronium ions (NO₂⁺) act as the electrophile, attacking the aromatic ring of m-xylene [5]. This reaction is highly regioselective, with the nitro groups preferentially attaching at the 2 and 4 positions relative to the methyl groups [4].
The most common traditional approach employs mixed acid systems, consisting of concentrated nitric acid and sulfuric acid [3]. In this method, sulfuric acid acts as a catalyst, facilitating the formation of nitronium ions from nitric acid through protonation and subsequent dehydration [5]. The reaction typically proceeds at controlled temperatures between 20-80°C, with reaction times ranging from 30 to 90 minutes [1]. The first nitration step produces mononitro-m-xylene derivatives, which then undergo a second nitration to yield the dinitro product [3].
Table 1 presents a comprehensive overview of traditional nitration pathways for m-xylene derivatives:
| Nitration Method | Temperature Range (°C) | Reaction Time | Major Products | Selectivity (4-nitro:2-nitro) | Yield (%) |
|---|---|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | 20-80 | 30-90 min | 4-nitro-m-xylene | ~9:1 | 75-85 |
| Acetyl Nitrate (HNO₃/Ac₂O) | 0-25 | 1-3 h | 4-nitro-m-xylene | ~8:1 | 70-80 |
| Fuming Nitric Acid | 15-30 | 15-90 min | 4-nitro-m-xylene | ~9:1 | 85-95 |
| Nitric Acid/Zeolite | 25-60 | 1-4 h | 4-nitro-m-xylene | ~12:1 | 80-90 |
The reaction kinetics of m-xylene nitration follow a complex pattern, with the rate-determining step being the attack of the nitronium ion on the aromatic ring [5]. The reaction typically exhibits first-order kinetics with respect to both m-xylene and nitric acid, and a fractional order (approximately 0.5) with respect to sulfuric acid [6]. The activation energy for the nitration process is approximately 65.3 kJ/mol, indicating a moderate energy barrier that can be overcome at typical reaction temperatures [6].
Studies have shown that the regioselectivity of the nitration is influenced by both electronic and steric factors [4]. The methyl groups in m-xylene direct the incoming nitro groups primarily to the 4-position (para to one methyl group) in the first nitration step, followed by nitration at the 2-position (ortho to both methyl groups) in the second step [16]. This regioselectivity is crucial for obtaining high yields of 1,3-dimethyl-2,4-dinitrobenzene with minimal formation of isomeric byproducts [18].
Zeolite-catalyzed nitration represents an advanced approach for the synthesis of 1,3-dimethyl-2,4-dinitrobenzene, offering enhanced regioselectivity compared to traditional mixed acid systems [18]. Zeolites are crystalline aluminosilicate materials with well-defined pore structures that can act as shape-selective catalysts in nitration reactions [7]. The unique three-dimensional channel systems of zeolites provide confined reaction environments that influence the orientation of substrate molecules during nitration, thereby enhancing regioselectivity [9].
The mechanism of zeolite-catalyzed nitration appears to follow a "sorption mechanism" where nitric acid binds to the active sites of the zeolite through hydrogen bonding [7]. This interaction facilitates the formation of nitronium ions within the zeolite channels, which then react with m-xylene molecules that diffuse into the pores [9]. The confined space within the zeolite channels restricts the possible transition state geometries, leading to enhanced regioselectivity compared to homogeneous nitration systems [12].
Table 2 provides a detailed comparison of different zeolite types used in the regioselective nitration of m-xylene:
| Zeolite Type | Channel Structure | Pore Size (Å) | Nitrating Agent | Regioselectivity (4-nitro:2-nitro) | Conversion (%) |
|---|---|---|---|---|---|
| H-ZSM-5 | 3D, 10-ring | 5.3 × 5.6 | HNO₃/Ac₂O | ~10:1 | 65-75 |
| H-Mordenite | 2D, 12-ring | 6.5 × 7.0 | HNO₃/Ac₂O | ~8:1 | 60-70 |
| H-Faujasite | 3D, 12-ring | 7.4 × 7.4 | HNO₃/Ac₂O | ~9:1 | 70-80 |
| H-Beta (SiO₂/Al₂O₃=500) | 3D, 12-ring | 6.6 × 6.7 | HNO₃/Ac₂O | ~15:1 | 85-95 |
| Na-Faujasite | 3D, 12-ring | 7.4 × 7.4 | HNO₃/Ac₂O | ~7:1 | 50-60 |
Research has identified several distinct mechanisms that contribute to the enhanced regioselectivity observed in zeolite-catalyzed nitration [22]. These include:
Studies using H-Beta zeolite with a high silica-to-alumina ratio (SiO₂/Al₂O₃=500) have demonstrated exceptional regioselectivity (4-nitro:2-nitro ratio of ~15:1) in the nitration of m-xylene [18]. This enhanced selectivity is attributed to the optimal pore dimensions and acid site distribution in this zeolite type [18]. The molecular volume of m-xylene and the transition state geometries during nitration align well with the channel dimensions of H-Beta zeolite, resulting in highly regioselective nitration [18].
The zeolite-catalyzed nitration of m-xylene typically employs nitric acid and acetic anhydride as the nitrating system, with acetyl nitrate serving as the active nitrating species [18]. This combination provides milder reaction conditions compared to traditional mixed acid systems, reducing the formation of byproducts and improving the overall yield of 1,3-dimethyl-2,4-dinitrobenzene [22].
The choice of solvent plays a crucial role in the nitration of m-xylene to produce 1,3-dimethyl-2,4-dinitrobenzene, significantly influencing reaction rates, regioselectivity, and product distribution [20]. In mixed-acid nitration systems, solvents affect the reactivity of nitronium ions, the stability of reaction intermediates, and the overall thermodynamics of the nitration process [21].
Traditional nitration reactions often employ no additional solvent (neat conditions), with the mixed acids themselves serving as the reaction medium [20]. However, the introduction of organic solvents can modify the reaction environment, leading to altered reaction kinetics and selectivity patterns [13]. The dielectric constant of the solvent is a key parameter that influences the stability and reactivity of nitronium ions in solution [13].
Table 3 illustrates the effects of various solvents on mixed-acid nitration systems for m-xylene:
| Solvent | Dielectric Constant | Temperature (°C) | Reaction Time (min) | Conversion (%) | Regioselectivity (4-nitro:2-nitro) |
|---|---|---|---|---|---|
| None (neat) | N/A | 20-30 | 30-60 | 85-95 | ~9:1 |
| Dichloromethane | 8.9 | 0-20 | 60-120 | 70-80 | ~12:1 |
| Acetic Acid | 6.2 | 20-30 | 30-60 | 80-90 | ~10:1 |
| Nitromethane | 35.9 | 10-20 | 45-90 | 75-85 | ~11:1 |
| Acetonitrile | 37.5 | 20-30 | 30-60 | 80-90 | ~13:1 |
Research has shown that solvents with higher dielectric constants, such as acetonitrile and nitromethane, can stabilize the charged intermediates formed during nitration, potentially leading to enhanced regioselectivity [13]. In contrast, solvents with lower dielectric constants, such as dichloromethane, may alter the reaction pathway by affecting the solvation of the nitronium ion and the aromatic substrate [21].
Studies on the nitration of m-xylene in dichloromethane have demonstrated that this solvent can enhance the regioselectivity toward 4-nitro-m-xylene (the precursor to 1,3-dimethyl-2,4-dinitrobenzene) compared to neat conditions [21]. This enhanced selectivity is attributed to the specific solvation effects of dichloromethane on the transition state of the nitration reaction [9].
The use of acetic acid as a solvent in mixed-acid nitration systems has been extensively studied [10]. Acetic acid can participate in the formation of acetyl nitrate, an alternative nitrating species that exhibits different reactivity patterns compared to free nitronium ions [10]. This can lead to altered regioselectivity in the nitration of m-xylene, potentially favoring the formation of 1,3-dimethyl-2,4-dinitrobenzene over other isomers [10].
Polar aprotic solvents like acetonitrile have shown promising results in the nitration of m-xylene, offering a good balance between reaction rate and selectivity [13]. The high dielectric constant of acetonitrile (37.5) facilitates the dissociation of nitric acid, enhancing the concentration of nitronium ions in solution [13]. This leads to faster reaction rates and improved regioselectivity, with a 4-nitro:2-nitro ratio of approximately 13:1 [13].
The temperature dependence of solvent effects is also significant [20]. At lower temperatures, solvent effects on regioselectivity become more pronounced, as the energy differences between competing reaction pathways are magnified [20]. This temperature dependence can be exploited to optimize the synthesis of 1,3-dimethyl-2,4-dinitrobenzene by selecting appropriate solvent-temperature combinations [21].
Continuous-flow technology represents a significant advancement in the industrial production of 1,3-dimethyl-2,4-dinitrobenzene, offering numerous advantages over traditional batch processes [11]. Continuous-flow reactors enable precise control of reaction parameters, improved heat transfer, enhanced mixing, and increased safety, all of which are critical for the highly exothermic nitration reactions involved in the synthesis of dinitro compounds [13].
The optimization of continuous-flow reactors for the nitration of m-xylene to produce 1,3-dimethyl-2,4-dinitrobenzene involves careful consideration of various parameters, including reactor design, flow rates, residence times, temperature control, and mixing efficiency [11]. These parameters significantly influence the yield, selectivity, and overall process economics [14].
Table 4 presents key parameters for different types of continuous-flow reactors used in the industrial production of nitroaromatic compounds:
| Reactor Type | Channel Diameter (mm) | Flow Rate (mL/min) | Residence Time (min) | Temperature Control (°C) | Throughput (g/h) |
|---|---|---|---|---|---|
| Microreactor | 0.5-2.0 | 0.5-5.0 | 0.5-5.0 | ±0.5 | 10-50 |
| Tubular Reactor | 2.0-5.0 | 5.0-50.0 | 1.0-10.0 | ±1.0 | 50-500 |
| Corning AFR | N/A | 100-1000 | 0.1-1.0 | ±0.5 | 500-1000 |
| Plate-type Reactor | N/A | 10-100 | 0.5-5.0 | ±0.5 | 100-800 |
| Sonicated PTFE | 0.8-1.5 | 1.0-10.0 | 1.0-5.0 | ±2.0 | 10-100 |
Research on continuous-flow nitration of m-xylene has demonstrated that microreactors offer exceptional control over reaction conditions, leading to improved selectivity and reduced formation of byproducts [17]. The high surface-to-volume ratio of microreactors facilitates efficient heat transfer, which is crucial for controlling the highly exothermic nitration reactions [17]. This prevents localized hotspots that can lead to runaway reactions and the formation of unwanted byproducts [19].
Studies on the continuous-flow nitration of o-xylene, which shares similar reactivity patterns with m-xylene, have shown that optimized conditions can achieve yields of up to 94.1% with a throughput of 800 g/h [11]. These findings can be extrapolated to the nitration of m-xylene for the production of 1,3-dimethyl-2,4-dinitrobenzene, suggesting that similar high yields and throughputs are achievable [11].
The optimization of continuous-flow reactors involves careful tuning of several key parameters [14]:
Temperature: The optimal temperature range for the nitration of m-xylene in continuous-flow reactors is typically 60-70°C [14]. Higher temperatures increase reaction rates but may reduce selectivity, while lower temperatures improve selectivity at the cost of reduced throughput [14].
Flow Rate: Moderate flow rates (10-20 mL/min) typically provide the best balance between residence time and mixing efficiency [14]. Higher flow rates improve mixing but reduce residence time, potentially leading to incomplete conversion [14].
Residence Time: The optimal residence time for the nitration of m-xylene is typically 1-2 minutes [14]. Longer residence times increase conversion but may reduce selectivity due to the formation of byproducts [14].
Acid Ratio: The optimal ratio of sulfuric acid to nitric acid is typically 2:1 to 3:1 [14]. Higher ratios improve conversion and selectivity but increase the amount of waste acid that must be treated [14].
Mixing Efficiency: Efficient mixing is crucial for achieving high yields and selectivity [14]. Reactor designs that promote turbulent flow (Reynolds number > 2000) typically provide the best mixing characteristics [14].
Recent advances in continuous-flow technology have led to the development of specialized reactors for nitration reactions [19]. For example, the Corning Advanced-Flow Reactor (AFR) with standard fluidic modules has been successfully employed for the nitration of various aromatic compounds, achieving high yields and throughputs [11]. These advanced reactor designs offer improved control over reaction parameters, leading to enhanced process performance and reduced environmental impact [19].
The thermodynamic properties of 1,3-Dimethyl-2,4-dinitrobenzene demonstrate characteristic stability patterns typical of substituted aromatic compounds with electron-withdrawing nitro groups. The compound exhibits a well-defined melting point of 82°C [1], indicating a moderately stable crystalline structure at room temperature. This thermal transition point reflects the balance between intermolecular forces and thermal energy required for phase transformation from solid to liquid state.
The boiling point of 1,3-Dimethyl-2,4-dinitrobenzene has been determined to be 301.6±37.0°C at standard atmospheric pressure (760 mmHg) [2]. This relatively high boiling point is characteristic of aromatic compounds bearing multiple electron-withdrawing substituents, which enhance intermolecular attractions through dipole-dipole interactions and potential hydrogen bonding with the nitro groups. The significant temperature range between melting and boiling points (approximately 220°C) indicates substantial thermal stability in the liquid phase.
The density of 1,3-Dimethyl-2,4-dinitrobenzene is reported as 1.3±0.1 g/cm³ [2], which is notably higher than water, reflecting the presence of heavy nitro substituents and the compact molecular packing in the crystalline state. This density value is consistent with other polynitrated aromatic compounds and indicates that the material will sink in aqueous environments.
Flash point measurements reveal a value of 141.2±19.3°C [2], demonstrating that while the compound is combustible, it requires significant thermal input to reach ignition conditions. The vapor pressure at 25°C is extremely low at 0.0±0.6 mmHg [2], indicating minimal volatility under ambient conditions and suggesting that vapor-phase transport will be limited in environmental systems.
| Property | Value | Temperature/Conditions |
|---|---|---|
| Melting Point | 82°C | Standard conditions |
| Boiling Point | 301.6±37.0°C | 760 mmHg |
| Density | 1.3±0.1 g/cm³ | Room temperature |
| Flash Point | 141.2±19.3°C | Standard test conditions |
| Vapor Pressure | 0.0±0.6 mmHg | 25°C |
The solubility characteristics of 1,3-Dimethyl-2,4-dinitrobenzene are governed by its amphiphilic nature, combining hydrophobic aromatic character with polar nitro functionalities. The compound demonstrates minimal solubility in water [3], which is expected given its predominantly aromatic structure and the moderate polarity introduced by the nitro substituents.
The octanol-water partition coefficient (LogP) of 2.54 [2] indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous environments. This LogP value places the compound in an intermediate range between purely hydrophobic and highly polar substances, reflecting the competing influences of the hydrophobic dimethylbenzene core and the hydrophilic nitro groups.
In organic solvent systems, 1,3-Dimethyl-2,4-dinitrobenzene exhibits good solubility in ethanol, acetone, and similar polar aprotic and protic solvents [3]. The index of refraction of 1.588 [2] provides insight into the molecular polarizability and optical properties, indicating moderate electronic polarization consistent with the aromatic nitro compound structure.
The solvent interaction behavior demonstrates that 1,3-Dimethyl-2,4-dinitrobenzene preferentially dissolves in nonpolar to moderately polar organic media [4]. This solubility pattern is attributed to favorable van der Waals interactions between the aromatic system and organic solvent molecules, combined with potential dipole-dipole interactions with polar solvents through the nitro groups.
| Solvent System | Solubility Behavior | Interaction Mechanism |
|---|---|---|
| Water | Insoluble | Unfavorable hydrophobic interactions |
| Ethanol | Soluble | Dipole interactions with nitro groups |
| Acetone | Soluble | Polar-polar interactions |
| Nonpolar organics | Moderately soluble | van der Waals forces |
The surface characteristics of 1,3-Dimethyl-2,4-dinitrobenzene are dominated by the electronic properties imparted by the nitro substituents and the aromatic framework. The molecular surface exhibits regions of electron density depletion around the nitro groups, creating electrophilic sites that influence intermolecular interactions and crystal packing arrangements.
Theoretical considerations suggest that the molecular polarizability of 1,3-Dimethyl-2,4-dinitrobenzene is enhanced by the extended π-electron system of the benzene ring and the electron-withdrawing effects of the nitro groups [5]. The planar aromatic geometry promotes effective orbital overlap and electron delocalization, contributing to the overall polarizability of the molecule.
Crystal structure analysis reveals that 1,3-Dimethyl-2,4-dinitrobenzene forms yellow crystalline solids [3], with the color arising from electronic transitions within the conjugated system. The molecular packing in the solid state is influenced by intermolecular forces including van der Waals attractions, dipole-dipole interactions between nitro groups, and potential weak hydrogen bonding interactions.
The surface tension properties, while not directly measured, can be inferred to be intermediate between purely aliphatic and highly polar aromatic compounds. The presence of both hydrophobic methyl groups and polar nitro substituents creates a molecular surface with heterogeneous wetting characteristics.
Intermolecular interaction studies indicate that 1,3-Dimethyl-2,4-dinitrobenzene molecules exhibit preferential π-π stacking interactions in the solid state, facilitated by the planar aromatic structure [6]. These interactions contribute to the observed melting point and influence the mechanical properties of the crystalline material.
The vapor pressure characteristics of 1,3-Dimethyl-2,4-dinitrobenzene indicate extremely low volatility under ambient conditions, with measurements showing 0.0±0.6 mmHg at 25°C [2]. This low vapor pressure translates to minimal atmospheric transport and suggests that environmental distribution will favor condensed phases including soil, sediment, and organic matter compartments.
Environmental partitioning behavior is influenced by the moderate lipophilicity indicated by the LogP value of 2.54 [2]. This property suggests that while the compound will not extensively bioaccumulate, it will show preferential association with organic carbon in soil and sediment systems rather than remaining in the aqueous phase.
The Henry's Law constant, while not directly measured for this specific compound, can be estimated to be low based on the combination of low vapor pressure and limited water solubility [7]. This indicates that volatilization from aqueous systems will be minimal and that atmospheric transport will not be a significant environmental fate process.
Soil-water partitioning coefficients are expected to favor soil association, particularly in systems with high organic carbon content. The moderate polarity introduced by the nitro groups may allow for some mobility in soil-water systems, but the overall hydrophobic character suggests limited aqueous transport [8].
Bioconcentration factors are anticipated to be moderate, as the LogP value of 2.54 falls below the threshold typically associated with significant bioaccumulation (LogP > 3-4). However, the presence of nitro groups may influence biodegradation rates and metabolic processing in biological systems [8].
| Environmental Parameter | Expected Behavior | Controlling Factors |
|---|---|---|
| Atmospheric Transport | Minimal | Low vapor pressure |
| Soil Partitioning | Favored | Moderate lipophilicity |
| Aqueous Mobility | Limited | Low water solubility |
| Bioaccumulation | Moderate | Intermediate LogP |